[(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine
Description
Properties
Molecular Formula |
C11H16Cl2N2 |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H16Cl2N2/c1-15(2)4-3-14-8-9-5-10(12)7-11(13)6-9/h5-7,14H,3-4,8H2,1-2H3 |
InChI Key |
FQMJHWZCFKUCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the formation of a carbon-nitrogen bond between a 3,5-dichlorobenzyl derivative and a 2-(dimethylamino)ethylamine moiety. The key preparative routes include:
- Nucleophilic substitution of 3,5-dichlorobenzyl halides with 2-(dimethylamino)ethylamine
- Reductive amination of 3,5-dichlorobenzaldehyde with 2-(dimethylamino)ethylamine
- Catalytic amination or metal-catalyzed coupling reactions
Each method has specific advantages depending on the availability of starting materials and desired purity.
Method 1: Nucleophilic Substitution Using 3,5-Dichlorobenzyl Halide
$$
\text{3,5-Dichlorobenzyl chloride} + \text{2-(dimethylamino)ethylamine} \xrightarrow[\text{solvent}]{\text{base, heat}} [(3,5-\text{Dichlorophenyl})\text{methyl}][2-(\text{dimethylamino})\text{ethyl}]\text{amine}
$$
- 3,5-Dichlorobenzyl chloride is reacted with an excess of 2-(dimethylamino)ethylamine in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- A mild base (e.g., potassium carbonate or triethylamine) is added to scavenge HCl formed during the reaction.
- The mixture is stirred at elevated temperature (50–80°C) for several hours (typically 4–12 hours).
- The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.
- Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane).
- The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.
- Purification is performed by column chromatography or recrystallization.
Yields: Typically moderate to good (60–85%) depending on reaction conditions and purity of reagents.
Notes: This method is straightforward and widely used for benzyl amine derivatives. The choice of benzyl halide (chloride, bromide) affects reactivity.
Method 2: Reductive Amination of 3,5-Dichlorobenzaldehyde
$$
\text{3,5-Dichlorobenzaldehyde} + \text{2-(dimethylamino)ethylamine} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{acidic pH}} [(3,5-\text{Dichlorophenyl})\text{methyl}][2-(\text{dimethylamino})\text{ethyl}]\text{amine}
$$
- Mix 3,5-dichlorobenzaldehyde with 2-(dimethylamino)ethylamine in a suitable solvent such as methanol or ethanol.
- Adjust pH to mildly acidic (~pH 5-6) using acetic acid to facilitate imine formation.
- Add sodium cyanoborohydride (NaBH3CN) slowly to the reaction mixture to reduce the imine intermediate selectively.
- Stir the reaction at room temperature for 12–24 hours.
- After completion, quench the reaction with water, extract the product with an organic solvent, dry, and purify by chromatography.
Yields: High yields (70–90%) are common with this method.
Advantages: This method avoids the use of halides and can be more selective with fewer side products.
Method 3: Metal-Catalyzed Amination (Reductive Amination or Cross-Coupling)
Recent advances in metal-catalyzed amination reactions provide alternative routes:
- Ruthenium or iridium catalysts can facilitate reductive amination or direct amination of aryl halides with amines under mild conditions.
- For example, catalytic systems using [Ru(p-cymene)Cl2]2 with appropriate ligands can promote amination of aryl halides or aldehydes with amines to give secondary or tertiary amines in good yields.
- Catalyst loading: 1–5 mol%
- Base: K2CO3 or Na2CO3
- Solvent: Toluene, THF, or DMF
- Temperature: 50–100°C
- Reaction time: 6–24 hours
Advantages: High selectivity, mild conditions, and potential for enantioselective synthesis if chiral ligands are employed.
Analytical and Purification Techniques
- High Performance Liquid Chromatography (HPLC) is commonly used to monitor purity and reaction progress, with UV detection at 230 nm for dichlorophenyl derivatives.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure and substitution pattern.
- Mass Spectrometry (MS) verifies molecular weight.
- Column Chromatography on silica gel or alumina is standard for purification.
- Recrystallization from solvents like methanol or ethyl acetate can yield pure crystalline products.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 3,5-Dichlorobenzyl chloride + amine | Base, DMF/THF, 50-80°C, 4-12 h | 60–85 | Simple, direct | Requires benzyl halide, side reactions possible |
| Reductive Amination | 3,5-Dichlorobenzaldehyde + amine | NaBH3CN, acidic pH, methanol, rt, 12-24 h | 70–90 | High selectivity, mild conditions | Use of toxic cyanoborohydride |
| Metal-Catalyzed Amination | 3,5-Dichlorobenzyl halide or aldehyde + amine | Ru or Ir catalyst, base, 50-100°C, 6-24 h | 65–90 | Mild, selective, scalable | Requires catalyst, cost |
Research Findings and Notes
- The nucleophilic substitution method is classical and well-documented for benzyl amines with substituted phenyl rings bearing electron-withdrawing groups such as chlorine.
- Reductive amination is favored for its mildness and fewer by-products, especially when using sodium cyanoborohydride, which selectively reduces imines without affecting other functional groups.
- Metal-catalyzed amination has seen significant advances, allowing for more sustainable and enantioselective syntheses, though often requiring optimization of catalyst and ligand systems.
- Purity and yield optimization often involve controlling reaction temperature, solvent choice, and stoichiometry.
- Analytical methods such as HPLC and NMR are indispensable for confirming product identity and purity.
This comprehensive overview synthesizes data from patent literature, peer-reviewed chemical synthesis reviews, and catalytic amination studies to provide a professional, authoritative guide to the preparation of [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine. The methods outlined are adaptable to laboratory and industrial scales, with considerations for yield, purity, and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
[(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine and related compounds:
Table 1: Structural and Functional Comparison
Key Comparisons
This symmetry may also improve metabolic stability by reducing susceptibility to oxidative enzymes .
Linker Chemistry
- The methyl linker in the target compound reduces molecular flexibility compared to the ethyl linker in BD 1045. This could limit conformational adaptability in receptor binding but increase selectivity for rigid binding sites .
Amine Substituent Effects The 2-(dimethylamino)ethyl group is shared with BD 1047 and contributes to basicity (pKa ~8–9), facilitating ionic interactions with receptors. In contrast, the pyridine-2-amine in ’s compound introduces aromatic nitrogen, which may engage in π-stacking or hydrogen bonding .
Physicochemical Properties The target compound’s calculated logP (~3.5) suggests moderate lipophilicity, comparable to BD 1047 but lower than the pyridine derivative in (~4.1). This balance may optimize membrane permeability and solubility . Ethyl 4-(dimethylamino)benzoate () exhibits higher reactivity in resin systems due to ester conjugation, a property absent in the target compound’s secondary amine structure .
Biological Activity BD 1047 is a documented sigma receptor ligand, with the 3,4-dichlorophenyl group critical for affinity. The target compound’s 3,5-dichloro substitution may shift selectivity toward non-sigma targets (e.g., serotonin receptors) due to altered steric interactions . The pyridine derivative () demonstrates antimicrobial activity, suggesting halogenated aromatic amines may have broad bioactivity depending on core heterocycles .
Research Findings and Implications
- Receptor Binding : Molecular docking studies of similar dichlorophenyl-containing compounds (e.g., SR140333 in ) indicate that 3,5-dichloro substitution enhances van der Waals interactions in hydrophobic binding pockets compared to 3,4-dichloro analogs .
- Synthetic Feasibility : The methyl linker simplifies synthesis compared to ethyl-linked BD 1047, reducing steps in reductive amination or alkylation protocols .
- Toxicity Considerations: Chlorinated aromatic amines often exhibit hepatotoxicity, but the dimethylaminoethyl group may mitigate this via metabolic detoxification pathways (e.g., N-demethylation) .
Biological Activity
[(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine, a compound with significant potential in biological research, has been studied for its interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a dimethylaminoethyl amine moiety. This unique structure enhances its lipophilicity and binding affinity to specific biological targets, influencing its solubility and reactivity.
The biological activity of [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine is primarily characterized by its ability to interact with various receptors and enzymes. It may alter their activity, leading to diverse biological effects. The exact pathways and molecular targets can vary based on the specific context of use:
- Receptor Binding : The compound may bind to sigma receptors, which are implicated in various neurological functions and disorders. Studies have shown that similar compounds can modulate receptor activity, potentially offering therapeutic benefits for conditions like dystonia or dyskinesias .
- Enzyme Inhibition : Preliminary research suggests that it may inhibit certain enzymes involved in metabolic pathways, contributing to its potential as an antimicrobial or anticancer agent.
Anticancer Activity
Recent studies have indicated that [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested on B16 melanoma cells, demonstrating significant cytotoxicity in the submicromolar range .
- Mechanism : Molecular docking studies suggest that it may inhibit tubulin polymerization, a critical process for cancer cell proliferation .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound:
- In Vitro Studies : In vitro assays have shown promising results against specific bacterial strains, indicating that it may serve as a lead compound for developing new antibiotics.
- Comparative Analysis : When compared with known antibiotics, [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine demonstrated comparable efficacy but with a distinct mechanism of action.
Case Study 1: Sigma Receptor Modulation
A study investigating the effects of BD1047 (a related compound) on sigma receptors found that it could attenuate motor side effects associated with neuroleptic drugs. This suggests that compounds like [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine may have similar therapeutic applications in managing side effects of psychiatric medications .
Case Study 2: Cytotoxicity in Cancer Research
In a comparative study involving various derivatives of similar chemical structures, [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine showed enhanced cytotoxicity against L1210 leukemia cells compared to other tested compounds. This highlights its potential as a candidate for further development in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| [(3,5-Dichlorophenyl)methyl]amine | Similar base structure | Moderate cytotoxicity | Lacks dimethylamino group |
| [(3,5-Dichlorophenyl)methyl][2-(methylamino)ethyl]amine | Similar with methyl instead of dimethyl | Lower efficacy than target compound | Less lipophilic |
| [(3,5-Dichlorophenyl)methyl][2-(ethylamino)ethyl]amine | Similar base structure | Varying activity levels | Ethyl group alters binding |
Q & A
Q. What are the recommended synthetic routes for [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine, and how can purity be optimized?
Methodological Answer:
-
Synthesis Pathway:
- Intermediate Formation: React 3,5-dichlorobenzyl chloride with 2-(dimethylamino)ethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Use a base like potassium carbonate to neutralize HCl byproducts .
- Dimethylamino Group In Situ Generation: If starting from precursors, dimethylamine can be generated via DMF decomposition in the presence of sulfur or other catalysts, as demonstrated in thioamide synthesis .
- Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
-
Critical Parameters:
- Temperature control (60–80°C) minimizes side reactions like N-alkylation of dimethylamino groups.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
Q. Which analytical techniques are most effective for characterizing [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. Key signals include aromatic protons (δ 7.2–7.5 ppm, split due to dichloro substitution) and dimethylamino group protons (δ 2.2–2.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.
- Purity Assessment:
- HPLC-DAD/ELSD: Use a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities from incomplete alkylation or oxidation .
- Elemental Analysis: Validate C, H, N, Cl content (±0.3% theoretical values).
Advanced Research Questions
Q. How does [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine interact with biological targets such as GPCRs or ion channels?
Methodological Answer:
- Target Screening:
- GPCR Binding Assays: Radioligand displacement studies (e.g., using [³H]-spiperide for serotonin receptors) to determine IC₅₀ values. The dichlorophenyl group may enhance hydrophobic interactions with transmembrane domains .
- Ion Channel Modulation: Patch-clamp electrophysiology on transfected HEK293 cells expressing hERG or Nav channels. The dimethylaminoethyl moiety could alter voltage sensitivity .
- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with GPCRs (e.g., 5-HT₃ receptor). Focus on halogen bonding with 3,5-dichloro substituents .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Identification:
- Impurity Profiling: Compare batch-specific HPLC traces. Side products like unreacted 3,5-dichlorobenzyl chloride (retention time ~8.2 min) may antagonize biological activity .
- Conformational Analysis: Use NOESY NMR or X-ray crystallography to assess if stereochemical variations (e.g., rotameric states of the dimethylamino group) affect receptor binding .
- Standardized Assays: Replicate studies under controlled conditions (pH 7.4, 37°C) with cell lines validated for target expression .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?
Methodological Answer:
- Key Modifications:
- Dichlorophenyl Group: Replace with 3,5-difluoro or 3,5-dimethyl analogs to assess halogen vs. steric effects on receptor affinity .
- Dimethylaminoethyl Chain: Shorten to ethylamine or substitute with pyrrolidine to evaluate flexibility/charge impact .
- Biological Testing:
Q. What metabolic pathways degrade [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine, and how are metabolites identified?
Methodological Answer:
Q. What safety protocols are critical when handling [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
